molecular formula C9H12N2 B8724649 N1-Allylbenzene-1,2-diamine

N1-Allylbenzene-1,2-diamine

Cat. No. B8724649
M. Wt: 148.20 g/mol
InChI Key: SWGNLXUIEMABIK-UHFFFAOYSA-N
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Patent
US04002673

Procedure details

35 g of 2-nitro-N-allylaniline in 400 ml of methanol are hydrogenated in the presence of 1.5 g of the catalyst described in Example 6, at 75° C and 100-120 bars of hydrogen, for 1.5 hours, to give N-allyl-o-phenylenediamine. The solution which has been freed from the catalyst by filtration is distilled.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three
[Compound]
Name
catalyst
Quantity
1.5 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[CH:12][CH:11]=[CH:10][C:5]=1[NH:6][CH2:7][CH:8]=[CH2:9])([O-])=O.[H][H]>CO>[CH2:7]([NH:6][C:5]1[CH:10]=[CH:11][CH:12]=[CH:13][C:4]=1[NH2:1])[CH:8]=[CH2:9]

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(NCC=C)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Step Four
Name
catalyst
Quantity
1.5 g
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
described in Example 6, at 75° C

Outcomes

Product
Name
Type
product
Smiles
C(C=C)NC1=C(C=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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